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Compound of Interest

Compound Name: 1-Imidazolelactic acid

CAS No.: 876-19-7

Cat. No.: B1219203

Get Quote

Introduction & Biological Significance[1]
Histidine metabolism is a central hub in mammalian physiology, linking amino acid turnover to

inflammation, neurotransmission, and muscle homeostasis. Beyond its role as a proteogenic

amino acid, histidine serves as the precursor for bioactive amines and dipeptides that function

as critical biomarkers.

Histamine: A potent mediator of immune response, gastric acid secretion, and

neurotransmission.[1]

3-Methylhistidine (3-MH): A specific biomarker for myofibrillar protein breakdown

(sarcopenia, cachexia).

1-Methylhistidine (1-MH): Associated with dietary meat intake and anserine metabolism.

Carnosine & Anserine: Dipeptides with potent antioxidant and pH-buffering capacities in

skeletal muscle and brain tissue.[2]
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Urocanic Acid: A key intermediate in the catabolism of histidine to glutamate, involved in skin

UV protection and immune regulation.

Profiling these derivatives requires high specificity due to the presence of structural isomers

(e.g., 1-MH vs. 3-MH) and the high polarity of the analytes, which challenges traditional

Reversed-Phase Liquid Chromatography (RPLC). This guide details a robust HILIC-MS/MS

protocol designed for the simultaneous quantification of these metabolites in plasma, urine, and

tissue.

Analytical Challenges & Strategy
The Polarity Problem
Histidine derivatives are highly polar and basic. They retain poorly on C18 columns, often

eluting in the void volume where ion suppression is highest.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. It

uses a polar stationary phase (e.g., Amide or Zwitterionic) to retain polar analytes, allowing

them to elute in a high-organic mobile phase, which enhances desolvation and MS

sensitivity.

Isomeric Separation (1-MH vs. 3-MH)
1-Methylhistidine (N

-methylhistidine) and 3-Methylhistidine (N

-methylhistidine) are isobaric (m/z 170.1). While they share fragment ions, their ratios differ.
However, reliance on MS fragmentation alone is risky.

Solution: Chromatographic resolution is mandatory. On high-quality HILIC columns, 3-MH

typically elutes before 1-MH (or vice versa depending on the specific phase chemistry),

allowing baseline separation.

Experimental Protocol
Chemicals & Reagents[4][5]
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Standards: L-Histidine, Histamine, 1-Methylhistidine, 3-Methylhistidine, Carnosine, Anserine,

Urocanic Acid.

Internal Standards (IS): Histidine-

, Histamine-d4. (Use isotopically labeled analogs for as many analytes as possible).

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)
This "Dilute-and-Shoot" approach minimizes analyte loss associated with SPE or LLE for polar

compounds.

Workflow for Plasma/Serum:

Thaw samples on ice.

Aliquot 50

L of plasma into a 1.5 mL centrifuge tube.

Add IS: Add 10

L of Internal Standard Mix (e.g., 10

M in water).

Precipitate: Add 350

L of cold Acetonitrile:Methanol (3:1 v/v) containing 0.1% Formic Acid.

Rationale: The high organic content precipitates proteins while the methanol helps

solubilize the polar histidine derivatives.

Vortex vigorously for 30 seconds.

Incubate at -20°C for 20 minutes to complete precipitation.

Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Transfer 100

L of the supernatant to an LC vial containing a glass insert.

Inject 2-5

L into the LC-MS/MS.

Workflow for Urine:

Dilute urine 1:20 or 1:50 with Mobile Phase B (see below) containing Internal Standards.

Filter through a 0.2

m PTFE filter if necessary.

LC-MS/MS Conditions
Liquid Chromatography:

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Thermo Vanquish).

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7

m) or Agilent Poroshell 120 HILIC-Z.

Note: The Amide column provides superior retention and peak shape for basic amines

compared to bare silica.

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Buffer Rationale: Ammonium formate buffers the pH (~3.0) to ensure consistent ionization

and peak shape.

Gradient Elution Table:
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Time (min) Flow Rate (mL/min) % B (Organic) Phase

0.00 0.4 90 Initial Hold

1.00 0.4 90 Isocratic

8.00 0.4 50 Gradient

8.10 0.4 40 Column Wash

10.00 0.4 40 Wash Hold

10.10 0.4 90 Re-equilibration

13.00 0.4 90 End

Mass Spectrometry:

Ionization: ESI Positive Mode (+).

Source Parameters:

Capillary Voltage: 3.5 kV

Gas Temp: 300°C

Gas Flow: 10 L/min

Nebulizer: 45 psi

MRM Transitions Table:
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Analyte
Precursor
(m/z)

Product
(Quant)

Product (Qual)
Retention Time
(Approx)*

Histidine 156.1 110.1 82.1 6.5 min

Histamine 112.1 95.1 83.1 7.2 min

1-Methylhistidine 170.1 126.1 124.1 5.8 min

3-Methylhistidine 170.1 124.1 109.1 5.2 min

Carnosine 227.1 110.1 156.1 6.8 min

Anserine 241.1 109.1 170.1 6.2 min

Urocanic Acid 139.0 93.0 121.0 2.5 min

Ergothioneine 230.1 127.1 186.1 4.5 min

*Retention times vary by column length and gradient. 3-MH typically elutes before 1-MH on

Amide columns.

Pathway & Workflow Visualization
Histidine Metabolic Pathway
This diagram illustrates the metabolic relationships between the targeted analytes.
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Caption: Figure 1. Metabolic map of Histidine derivatives showing divergence into inflammatory

(Histamine), catabolic (Urocanic), and muscular (Carnosine/Methylhistidines) pathways.

Analytical Workflow
From sample collection to data output.

Sample Collection
(Plasma/Urine)

Protein Precipitation
(ACN:MeOH 3:1)

 50 uL aliquot HILIC Separation
(Amide Column)

 Supernatant MS/MS Detection
(MRM Mode)

 Elution Data Analysis
(Quantification vs IS)

 Peak Integration
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Caption: Figure 2. Streamlined "Dilute-and-Shoot" workflow for high-throughput profiling of

polar histidine metabolites.

Data Analysis & Validation Criteria
Identification

Retention Time: Analyte peak must be within ±0.1 min of the authentic standard.

Ion Ratio: The ratio of Quantifier/Qualifier ions must be within ±20% of the standard. This is

critical for distinguishing 1-MH and 3-MH if chromatographic separation degrades.

Quantification
Calibration: Linear regression (

weighting) using the ratio of Analyte Area / Internal Standard Area.

Linearity: Typical range 10 nM – 10

M (plasma), extended range for urine.

QC Samples: Run pooled QC samples every 10 injections to monitor retention time drift and

sensitivity loss.

Normalization
Plasma: Report as

M (concentration).

Urine: Normalize to Creatinine concentration (report as

mol/mmol Creatinine) to account for hydration status.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1219203/docs#application-note-targeted-
metabolomics-profiling-of-histidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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